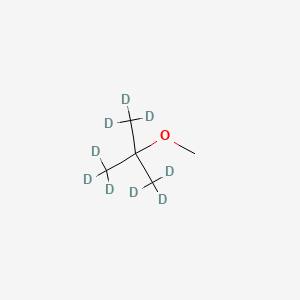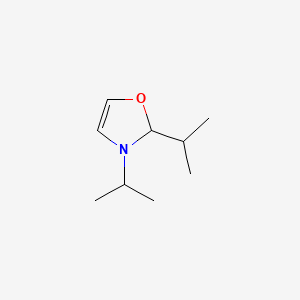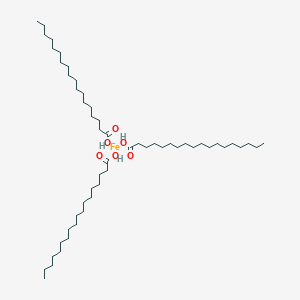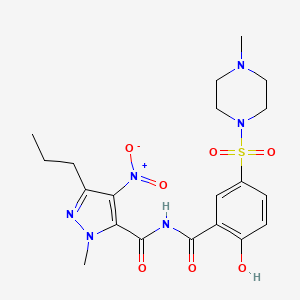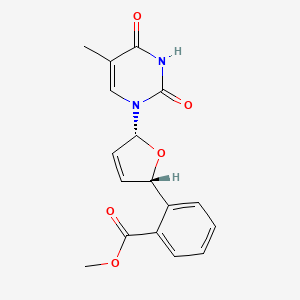![molecular formula C37H26N6 B13827195 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings
Preparation Methods
The synthesis of 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, which is then reacted with metal ions to form metal complexes . The reaction conditions often involve solvothermal synthesis, where the reactants are heated in a solvent under pressure . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which have applications in catalysis and materials science.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting metal ions in biological systems.
Mechanism of Action
The mechanism by which 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can participate in various catalytic and biological processes, influencing molecular targets and pathways . The specific pathways involved depend on the metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other multi-pyridine ligands and their metal complexes. For example:
4-[3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine: This compound has a similar structure but with additional pyridine rings, leading to different reactivity and applications.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound used in the synthesis of metal complexes for catalysis.
The uniqueness of 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine lies in its specific arrangement of pyridine rings and its ability to form stable metal complexes, making it particularly useful in various scientific and industrial applications.
Properties
Molecular Formula |
C37H26N6 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C37H26N6/c1-25-18-26(28-21-34(30-10-2-6-14-38-30)42-35(22-28)31-11-3-7-15-39-31)20-27(19-25)29-23-36(32-12-4-8-16-40-32)43-37(24-29)33-13-5-9-17-41-33/h2-24H,1H3 |
InChI Key |
IRQHHKFZHPFYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


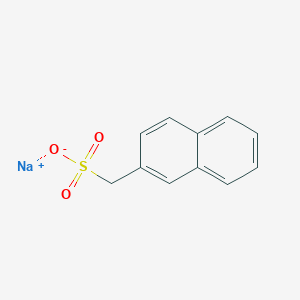

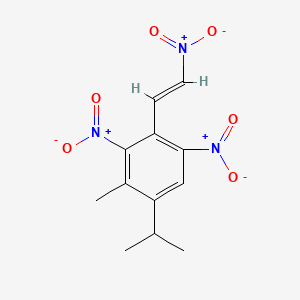
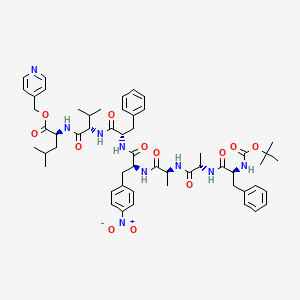
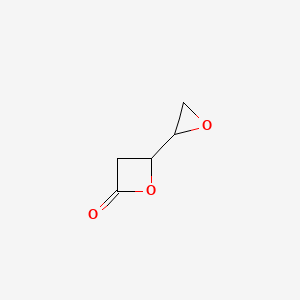
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
